5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid

Übersicht

Beschreibung

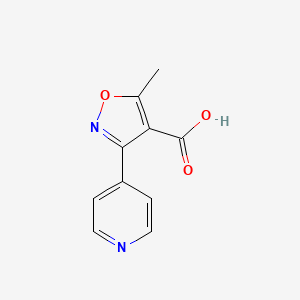

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyridine with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Esterification and Amidation

The carboxylic acid group at position 4 undergoes typical nucleophilic acyl substitution reactions:

-

Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic catalysis (H₂SO₄) to form esters. For example, treatment with ethanol at reflux yields the ethyl ester derivative.

-

Amidation : Coupling with amines (e.g., benzylamine) using carbodiimide reagents (DCC, EDCl) produces amides. This reaction is critical for generating bioactive derivatives.

Table 1: Esterification and Amidation Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, Δ | Ethyl 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylate | 78% | |

| Amidation | Benzylamine, DCC, DMAP | 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxamide | 65% |

Reductive Ring Opening and Cyclization

The isoxazole ring undergoes reductive cleavage under Mo(CO)₆ in wet acetonitrile, forming enamine intermediates that cyclize into pyridones. For example, heating at 60–70°C for 1–2 days yields 4-oxo-1,4-dihydropyridine derivatives .

Key Example :

-

Reaction of the isoxazole with Mo(CO)₆/H₂O/MeCN at 70°C for 24 hours produces 2-aryl-6-arylpyridones in ~45% yield .

Halogenation and Electrophilic Substitution

The pyridine ring participates in electrophilic substitution. For instance:

-

Chlorination : Reacts with POCl₃ to introduce chloro groups at reactive positions.

-

Nitration : HNO₃/H₂SO₄ conditions may nitrate the pyridine ring, though regioselectivity depends on directing effects.

Cycloaddition and Rearrangement

The isoxazole moiety can act as a dipolarophile in 1,3-dipolar cycloadditions. For example, reactions with nitrile oxides yield fused heterocycles, though experimental data for this compound remain sparse.

Biological Derivatization

Thiosemicarbazide derivatives are synthesized via reaction with thiosemicarbazides under phase-transfer catalysis (PEG-600) and ultrasonic irradiation. These derivatives show enhanced biological activity .

Table 2: Synthesis of Thiosemicarbazide Derivatives

| Conditions | Catalyst | Time | Yield |

|---|---|---|---|

| Ultrasonic, 25°C | PEG-600 | 1 h | 83.5% |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Immunological Applications

The immunomodulatory properties of isoxazole derivatives, including 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid, have been extensively studied. Research indicates that modifications to the isoxazole structure can lead to significant immunosuppressive or immunostimulatory effects.

Case Study: Immunosuppressive Activity

A study highlighted the synthesis of various isoxazole derivatives and their effects on human peripheral blood mononuclear cells (PBMCs). The compounds demonstrated differential inhibition of PHA-induced PBMC proliferation, suggesting potential applications in conditions requiring immune modulation, such as autoimmune diseases. Specifically, derivatives with strong electrophilic groups exhibited notable immunosuppressive activity, outperforming established drugs like cyclosporine A .

Proteomics Research

This compound has shown promise in proteomics research, particularly in the study of protein interactions and signaling pathways. Its unique pyridine and isoxazole functionalities allow it to engage effectively with biological macromolecules.

Application Example: Wnt/β-Catenin Signaling

Research has indicated that certain isoxazole derivatives can act as agonists of the Wnt/β-catenin signaling pathway, which is crucial for various cellular processes including proliferation and differentiation. This signaling pathway's modulation could have implications in cancer research and regenerative medicine .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications due to its bioactive properties.

Antimicrobial Properties

Recent studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains. This characteristic makes it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties, indicating its potential utility in treating inflammatory conditions. The presence of both isoxazole and pyridine rings enhances its biological activity profile compared to other similar compounds .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system in which it is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a pyridine ring.

3-Pyridin-4-yl-5-phenylisoxazole-4-carboxylic acid: Contains both pyridine and phenyl groups.

Uniqueness

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is unique due to the presence of both the pyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biologische Aktivität

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid, a compound belonging to the isoxazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 204.18 g/mol. The compound features a pyridine ring substituted at the 3-position with a methyl group and an isoxazole ring at the 4-position, which includes a carboxylic acid functional group that enhances its solubility and reactivity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, modulating their function. The mechanisms through which it exerts its effects include:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound interacts with receptors that regulate cellular processes, potentially influencing signaling pathways.

- Antiproliferative Effects : Studies suggest that it may inhibit cell proliferation in certain cancer cell lines, contributing to its potential as an anticancer agent .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.38 | Induces apoptosis via caspase activation |

| U-937 (Monocytic Leukemia) | 1.54 | Inhibits TNFα production in LPS-stimulated cells |

| Jurkat (T-cell Leukemia) | Not specified | Enhances expression of pro-apoptotic markers |

In these studies, the compound demonstrated dose-dependent cytotoxicity and apoptosis induction, making it a candidate for further development in cancer therapy .

Immunosuppressive Properties

In addition to its anticancer effects, this compound has shown immunosuppressive properties. It was reported to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), suggesting potential applications in autoimmune diseases or transplant rejection scenarios .

Case Studies and Research Findings

- In Vitro Studies : A series of isoxazole derivatives were tested for their immunosuppressive effects on human cells. Among these, derivatives similar to this compound exhibited strong antiproliferative activity without significant toxicity .

- Mechanistic Insights : The compound was found to enhance the expression of caspases and other apoptotic markers in Jurkat cells, indicating a pro-apoptotic mechanism that may contribute to its immunosuppressive action .

Eigenschaften

IUPAC Name |

5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOBCXXYJKABST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349621 | |

| Record name | 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90771-23-6 | |

| Record name | 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.